3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfur atoms and a highly branched carbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable amine with sulfur-containing reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane involves its interaction with molecular targets through its sulfur atoms and branched carbon framework. These interactions can lead to various biochemical and chemical effects, depending on the specific context and application. The pathways involved may include redox reactions, nucleophilic substitutions, and coordination with metal ions.
Comparison with Similar Compounds
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: Another sulfur-containing compound with a different ring structure.
1,2,5,8-Tetrathiafulvalene: Known for its conductive properties and used in electronic applications.
Tetramethylthiuram disulfide: Commonly used as a vulcanization accelerator in the rubber industry.
Uniqueness: 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane is unique due to its specific arrangement of sulfur atoms and highly branched carbon structure
Properties
CAS No. |
142991-47-7 |
---|---|
Molecular Formula |
C11H24N2S2 |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
3,3,5,10,10-pentamethyl-1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C11H24N2S2/c1-10(2)8-12-6-7-13(5)9-11(3,4)15-14-10/h12H,6-9H2,1-5H3 |
InChI Key |
XPELYKIFELXBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN(CC(SS1)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.